Ethyl 4-Amino-5-fluoropyridine-2-carboxylate
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Overview
Description
Ethyl 4-Amino-5-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of Ethyl 4-Amino-5-fluoropyridine-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Amino-5-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester can produce alcohols.
Scientific Research Applications
Ethyl 4-Amino-5-fluoropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-Amino-3-fluoropyridine-2-carboxylate: Similar structure but with the fluorine atom at a different position.
Ethyl 4-Amino-5-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-Amino-5-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Ethyl 4-Amino-5-fluoropyridine-2-carboxylate is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and materials science .
Biological Activity
Ethyl 4-amino-5-fluoropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and neuroprotective effects. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways that typically involve the introduction of an amino group and a fluorine atom into the pyridine ring. The structural formula is represented as follows:
The presence of the ethyl ester group enhances the lipophilicity of the compound, potentially improving its bioavailability.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of derivatives related to this compound. For instance, compounds with similar structures have shown potent activity against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range. A notable study reported that specific derivatives demonstrated significant antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains, with selectivity indices exceeding 800 .
Table 1: Antimalarial Activity of Related Compounds
Compound | EC50 (3D7) | EC50 (K1) | Selectivity Index |
---|---|---|---|
Compound A | 0.013 μM | 0.02 μM | >1000 |
Compound B | 0.25 μM | 0.30 μM | >800 |
This compound | TBD | TBD | TBD |
The molecular docking studies indicated that these compounds bind effectively to P. falciparum lactate dehydrogenase, suggesting this enzyme as a viable target for therapeutic intervention .
Neuroprotective Effects
In addition to its antimalarial properties, this compound has been investigated for neuroprotective effects. Research indicates that derivatives can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. A specific derivative showed an IC50 value of 0.89 μM against MAO B, highlighting its potential as a neuroprotective agent .
Table 2: Inhibitory Activity Against MAO Enzymes
Compound | MAO A IC50 (μM) | MAO B IC50 (μM) |
---|---|---|
Compound C | TBD | 0.89 |
This compound | TBD | TBD |
Case Studies
Several case studies illustrate the biological efficacy of this compound and its derivatives:
- Antimalarial Efficacy : A study conducted on a series of pyridine derivatives demonstrated that compounds similar to this compound exhibited promising in vitro activity against P. falciparum. The results indicated a strong correlation between structural modifications and enhanced biological activity .
- Neuroprotection : Another investigation assessed the effects of various derivatives on neuronal cell lines exposed to β-amyloid peptides, revealing that certain compounds could significantly improve cell viability and reduce oxidative stress markers .
Properties
IUPAC Name |
ethyl 4-amino-5-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETHRCVLRAXBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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